N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is often used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.
Mechanism of Action
Target of action
DMTMM is commonly used for activation of carboxylic acids, particularly for amide synthesis . The primary targets of DMTMM are carboxylic acids and amines .
Mode of action
DMTMM reacts with carboxylic acids to form active esters, which are highly reactive and can undergo a nucleophilic attack by an amine .
Biochemical pathways
The reaction between DMTMM and carboxylic acids leads to the formation of amides, which are common in many biochemical pathways .
Result of action
The result of DMTMM’s action is the formation of amides from carboxylic acids and amines .
Action environment
The efficacy and stability of DMTMM can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of tetrahydrofuran as a solvent and are carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: It is used to condense carboxylic acids and amines to form amides.
Esterification: It can esterify carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane, and may require catalysts or activating agents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are often used in further synthetic applications or as intermediates in the production of pharmaceuticals and other fine chemicals.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the preparation of amides and esters.
Biology: The compound is used in peptide synthesis, facilitating the formation of peptide bonds.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the compound.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications.
N,N-Diisopropylethylamine: Often used in conjunction with triazine derivatives in synthetic reactions.
Uniqueness
What sets N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide apart is its high efficiency and selectivity in activating carboxylic acids for amide and ester formation. Its ability to form stable intermediates and facilitate reactions under mild conditions makes it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O4/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOWSLTXMQETSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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